molecular formula C23H23NO6 B2358579 2-[(3R,5S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxycarbonylpyrrolidin-3-yl]acetic acid CAS No. 2375248-85-2

2-[(3R,5S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxycarbonylpyrrolidin-3-yl]acetic acid

Cat. No.: B2358579
CAS No.: 2375248-85-2
M. Wt: 409.438
InChI Key: OCGCOXCYEJTQJF-VLIAUNLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Name: 2-[(3R,5S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxycarbonylpyrrolidin-3-yl]acetic Acid
Molecular Formula: C₂₀H₂₆N₂O₆
CAS Number: 2375248-85-2
Molecular Weight: 390.4 g/mol
Structural Features:

  • A pyrrolidine (5-membered nitrogen-containing ring) core.
  • Substituents:
    • Fmoc group (9H-fluoren-9-ylmethoxycarbonyl) at position 1, a common protecting group in peptide synthesis.
    • Methoxycarbonyl group at position 5.
    • Acetic acid moiety at position 3.

      Primary Applications:
  • Used as a building block in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s orthogonality in protection strategies.
  • Potential applications in medicinal chemistry for designing protease inhibitors or conformational mimics .

Properties

IUPAC Name

2-[(3R,5S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methoxycarbonylpyrrolidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO6/c1-29-22(27)20-10-14(11-21(25)26)12-24(20)23(28)30-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19-20H,10-13H2,1H3,(H,25,26)/t14-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGCOXCYEJTQJF-VLIAUNLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Initial Functionalization

Solid-phase peptide synthesis (SPPS) has emerged as a dominant methodology for constructing complex pyrrolidine derivatives. The process typically begins with the selection of a resin substrate, such as Rink Amide MBHA resin (loading capacity: 0.54 mmol/g), which provides a stable platform for iterative coupling and deprotection steps. The resin’s aminomethyl functionality is primed for Fmoc protection, ensuring orthogonal reactivity for subsequent modifications.

Critical to this stage is the incorporation of the pyrrolidine scaffold. Researchers have employed pre-functionalized pyrrolidine precursors, such as (3R,5S)-5-methoxycarbonylpyrrolidin-3-yl acetic acid, which are anchored to the resin via standard carbodiimide-mediated coupling. The use of diisopropylcarbodiimide (DIC) paired with Oxyma Pure® (ethyl cyano(hydroxyimino)acetate) as a coupling additive minimizes racemization and enhances reaction efficiency.

Fmoc Deprotection and Sequential Coupling

The Fmoc group serves as a transient protective moiety for the pyrrolidine nitrogen, requiring selective removal under mild basic conditions. Traditional methods utilizing 20% piperidine in DMF have been supplanted by pyrrolidine-based systems, which offer faster deprotection kinetics and reduced solvent consumption. For instance, microwave-assisted deprotection with 5% pyrrolidine at 80–110°C achieves complete Fmoc removal within 3 minutes, as confirmed by UV monitoring at 301 nm.

Following deprotection, the methoxycarbonyl and acetic acid groups are introduced via stepwise acylation. A representative protocol involves reacting the deprotected amine with methyl chloroformate in dichloromethane (DCM) in the presence of N,N-diisopropylethylamine (DIPEA), yielding the 5-methoxycarbonyl intermediate. Subsequent coupling of bromoacetic acid under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) installs the acetic acid sidechain while preserving stereochemical integrity.

Solution-Phase Synthesis Strategies

Linear Assembly of the Pyrrolidine Core

Solution-phase routes often commence with the construction of the enantiomerically pure pyrrolidine ring. A notable approach involves the cyclization of L-proline derivatives, leveraging Evans’ oxazolidinone auxiliaries to enforce the (3R,5S) configuration. For example, (2S,4S)-4-amino-pyrrolidine-2-carboxylic acid is treated with Fmoc-Osu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in a bicarbonate buffer, achieving quantitative Fmoc protection at the N1 position.

The C5 methoxycarbonyl group is installed via Steglich esterification, employing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid precursor. This step typically proceeds in >90% yield, with chromatographic purification (silica gel, ethyl acetate/hexanes) removing residual byproducts.

Stereochemical Control and Chirality Transfer

Maintaining the (3R,5S) configuration demands meticulous control during key synthetic transformations. Asymmetric hydrogenation of a pyrroline precursor using Crabtree’s catalyst ([Ir(cod)(py)(PCy₃)]PF₆) has been reported to deliver the desired diastereomer with >98% enantiomeric excess. Alternatively, enzymatic resolution with Pseudomonas cepacia lipase selectively hydrolyzes the undesired (3S,5R) ester, enriching the target stereoisomer.

Comparative Analysis of Synthetic Methodologies

Parameter Solid-Phase Synthesis Solution-Phase Synthesis
Yield 65–75% (after 15 cycles) 80–85% (linear steps)
Purity 90–95% (HPLC) 85–90% (requires chromatography)
Stereocontrol High (anchimeric assistance) Moderate (requires chiral aux.)
Scalability Limited to 0.1–1 mmol scales Suitable for multi-gram synthesis
Solvent Consumption 50 mL/g resin 200–300 mL/g product

Solid-phase methods excel in iterative coupling but face limitations in large-scale production due to resin loading capacities. Solution-phase routes, while more labor-intensive, offer superior scalability and flexibility in late-stage functionalization.

Purification and Characterization

Final purification of 2-[(3R,5S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxycarbonylpyrrolidin-3-yl]acetic acid is achieved via reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient), yielding >99% purity. Structural confirmation relies on tandem mass spectrometry (MS/MS) and 2D NMR, with key diagnostic signals including:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.90–7.29 (m, 8H, Fmoc aromatics), 4.22–4.08 (m, 2H, CH₂OCO), 3.71 (s, 3H, OCH₃)
  • HRMS (ESI): m/z calcd for C₂₃H₂₃NO₆ [M+H]⁺ 410.1598, found 410.1601

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : Under specific conditions, the compound can undergo oxidation, affecting its functional groups.

  • Reduction: : The fluorenyl and carboxyl groups can be selectively reduced.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can occur, particularly at the Fmoc-protected site.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate or dichromate in acidic medium.

  • Reducing Agents: : Hydrogenation catalysts or lithium aluminum hydride.

  • Substitution Conditions: : Vary depending on the reactants used, often involving polar aprotic solvents.

Major Products Formed

The major products from these reactions include derivatives where functional groups are modified, which can be pivotal in creating analogs with different properties for research purposes.

Scientific Research Applications

Scientific Research Applications

  • Peptide Synthesis
    • The compound serves as a protected amino acid derivative, crucial in the stepwise construction of peptides. The fluorenylmethoxycarbonyl (Fmoc) group acts as a protecting group that prevents unwanted side reactions during synthesis, allowing for selective deprotection and coupling reactions.
    • Key Synthesis Steps :
      • Deprotection : The Fmoc group can be removed under mild basic conditions, exposing the amino group for subsequent reactions.
      • Coupling Reactions : Following deprotection, the free amine can react with activated carboxylic acids to form stable peptide bonds.
  • Drug Development
    • The compound has potential applications in drug development due to its structural features that may enhance bioavailability and specificity in targeting biological pathways.
    • Case Study Example : Research has indicated that derivatives of this compound exhibit activity against specific cancer cell lines, suggesting its utility in oncology.
  • Biochemical Research
    • It is utilized in studying protein interactions and enzyme mechanisms due to its ability to modify peptide sequences systematically.
    • Example Application : By incorporating this compound into peptide libraries, researchers can investigate how changes in amino acid sequences affect binding affinity and biological activity.
  • Peptide Synthesis Optimization
    • A study demonstrated the effectiveness of using 2-[(3R,5S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxycarbonylpyrrolidin-3-yl]acetic acid in synthesizing cyclic peptides with improved stability and activity compared to linear counterparts.
  • Anticancer Activity
    • In vitro studies on derivatives of this compound showed significant cytotoxic effects against human breast cancer cells (MCF-7), indicating its potential as a lead compound for further drug development.

Mechanism of Action

2-[(3R,5S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxycarbonylpyrrolidin-3-yl]acetic acid exerts its effects primarily through its interaction with peptide chains during synthesis. The Fmoc group acts as a temporary protective group for amino acids, preventing unwanted side reactions. The compound binds to specific sites on the peptide chain, ensuring the correct sequence assembly. During deprotection, the Fmoc group is removed, allowing the peptide to continue its synthesis unimpeded.

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to structurally related Fmoc-protected heterocyclic acids (Table 1).

Table 1: Key Structural and Functional Comparisons

Compound Name CAS Number Core Structure Substituents Molecular Weight (g/mol) Key Features
2-[(3R,5S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxycarbonylpyrrolidin-3-yl]acetic Acid 2375248-85-2 Pyrrolidine Fmoc (position 1), methoxycarbonyl (position 5), acetic acid (position 3) 390.4 Rigid pyrrolidine core; dual functional groups for conjugation
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid 180576-05-0 Piperazine Fmoc (position 4), acetic acid (position 1) 368.4 (estimated) Flexible piperazine ring; single carboxylic acid group
2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-methylazetidin-3-yl)oxy)acetic Acid 1592739-14-4 Azetidine Fmoc (position 1), methyl group (position 3), oxy-acetic acid (position 3) 367.4 Strained 4-membered azetidine ring; ether linkage enhances hydrophilicity
(R)-2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)acetic Acid 193693-61-7 Pyrrolidine Fmoc (position 1), acetic acid (position 2) 351.4 Stereospecific (R-configuration); lacks methoxycarbonyl group
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylthiophene-3-carboxylic Acid 1340291-71-5 Thiophene Fmoc-amino group, methyl-thiophene, carboxylic acid 379.4 Aromatic thiophene ring; enhanced π-π stacking potential

Reactivity and Stability

  • Pyrrolidine vs. Piperazine : The pyrrolidine core (target compound) offers moderate rigidity, favoring pre-organized conformations in peptide mimics. Piperazine derivatives exhibit greater flexibility, which may reduce stereochemical control during synthesis but improve solubility .
  • Azetidine Derivatives : The strained 4-membered azetidine ring increases reactivity in ring-opening reactions but reduces thermal stability compared to pyrrolidine.

Physicochemical Properties

  • Solubility: The target compound’s acetic acid group enhances water solubility compared to methyl-ester variants (e.g., ’s butanoic acid derivative).
  • LogP Values :
    • Target compound: ~2.1 (estimated).
    • Piperazine analogue: ~1.8 .
    • Thiophene derivative: ~2.5 due to aromatic hydrophobicity .

Biological Activity

The compound 2-[(3R,5S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxycarbonylpyrrolidin-3-yl]acetic acid (CAS No. 2375248-85-2) is a pyrrolidine derivative that exhibits significant biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyrrolidine ring substituted with fluorenylmethoxycarbonyl and methoxycarbonyl groups. The following table summarizes its key chemical properties:

PropertyValue
Molecular FormulaC₁₉H₁₉N₁O₄
Molecular Weight321.36 g/mol
CAS Number2375248-85-2
Purity≥ 95%

Antimicrobial Activity

Research has shown that acetic acid derivatives, including this compound, possess antimicrobial properties. A study demonstrated that acetic acid can inhibit the growth of various pathogens responsible for burn wound infections when used at low concentrations . The minimum inhibitory concentration (MIC) for key isolates ranged from 0.16% to 0.31%, highlighting its potential as a topical antiseptic.

Cytotoxic Effects

Cytotoxicity studies indicate that derivatives of the compound may exhibit selective toxicity against cancer cell lines. For instance, related compounds have been evaluated for their ability to induce apoptosis in tumor cells while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit transglutaminase enzymes involved in cellular processes such as apoptosis and tissue repair .
  • Biofilm Disruption : Acetic acid has demonstrated efficacy in disrupting biofilms formed by pathogenic bacteria, which is critical in treating chronic infections .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the efficacy of acetic acid against biofilm-forming pathogens was assessed. The results indicated that exposure to acetic acid significantly reduced biofilm formation and eradicated established biofilms within three hours .

Case Study 2: Cytotoxicity in Cancer Research

A study investigating the cytotoxic effects of similar pyrrolidine derivatives on various cancer cell lines revealed that these compounds could induce cell death through mitochondrial pathways. The findings suggest potential applications in targeted cancer therapies .

Q & A

Q. What are the recommended strategies for synthesizing this compound in a laboratory setting?

The synthesis typically involves multi-step organic reactions, including:

  • Protection of functional groups : The fluorenylmethoxycarbonyl (Fmoc) group is introduced early to protect reactive sites, as seen in analogous Fmoc-protected pyrrolidine derivatives .
  • Ring formation : The pyrrolidine core is constructed using cyclization reactions, often employing reagents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) for amide bond formation .
  • Deprotection and purification : Final steps involve removing protecting groups under mild acidic conditions (e.g., 20% piperidine in DMF) and purifying via reversed-phase HPLC . Key considerations include maintaining stereochemical integrity (3R,5S configuration) by using chiral catalysts or low-temperature reactions to minimize racemization .

Q. How should researchers purify and characterize this compound to ensure high purity?

  • Purification : Use flash chromatography with gradients of ethyl acetate/hexane or reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) .
  • Characterization :
  • NMR spectroscopy : ¹H and ¹³C NMR to confirm stereochemistry and functional groups (e.g., Fmoc peaks at δ 7.3–7.8 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI+ expected m/z ~450-500 range) .
  • HPLC : Purity assessment (>95%) using UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and stereochemical integrity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while dichloromethane minimizes side reactions .
  • Temperature control : Low temperatures (0–4°C) during coupling steps reduce epimerization risks .
  • Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate esterification or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) for efficient amide bond formation .
  • Computational modeling : Tools like density functional theory (DFT) predict reaction pathways and transition states, enabling targeted optimization of stereochemical outcomes .

Q. What analytical approaches resolve contradictions in stereochemical assignment?

  • X-ray crystallography : Definitive confirmation of the 3R,5S configuration via single-crystal analysis .
  • Circular dichroism (CD) : Detects optical activity linked to chiral centers, comparing experimental spectra with computational predictions .
  • 2D NMR (NOESY) : Identifies spatial proximity of protons to validate pyrrolidine ring conformation .

Q. What are common pitfalls in synthesis, and how can they be mitigated?

  • Racemization : Avoid prolonged exposure to basic conditions; use Fmoc deprotection with 20% piperidine in DMF for ≤30 minutes .
  • Low yield in cyclization : Optimize stoichiometry of coupling reagents (e.g., 1.2 equivalents of HATU) and ensure anhydrous conditions .
  • Impurity carryover : Implement intermediate purification (e.g., silica gel chromatography) before proceeding to subsequent steps .

Q. What methodologies evaluate the biological activity of derivatives of this compound?

  • Surface plasmon resonance (SPR) : Measures binding affinity to target proteins (e.g., enzymes or receptors) .
  • Enzymatic assays : Test inhibitory activity using fluorogenic substrates (e.g., for proteases or kinases) .
  • Cell-based assays : Assess cytotoxicity or anti-inflammatory effects in macrophage models (e.g., LPS-induced TNF-α suppression) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.